

An In-depth Technical Guide to Nitroxazepine Hydrochloride

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Compound of Interest

Compound Name: Nitroxazepine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). First introduced for the treatment of depression, it has also found application in managing nocturnal enuresis. This technical guide provides a comprehensive overview of **Nitroxazepine hydrochloride**, including its chemical identity, mechanism of action, relevant experimental protocols, and key quantitative data. The information is intended to support researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Identity

This section details the formal nomenclature and identifiers for Nitroxazepine and its hydrochloride salt.

Identifier	Value	Reference
IUPAC Name	10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one	[2]
CAS Number	16398-39-3 (hydrochloride); 47439-36-1 (free base)	[2][3][4]
Molecular Formula	C ₁₈ H ₂₀ ClN ₃ O ₄	
Molecular Weight	377.82 g/mol	
Synonyms	Sintamil, CIBA 2330Go	[2]

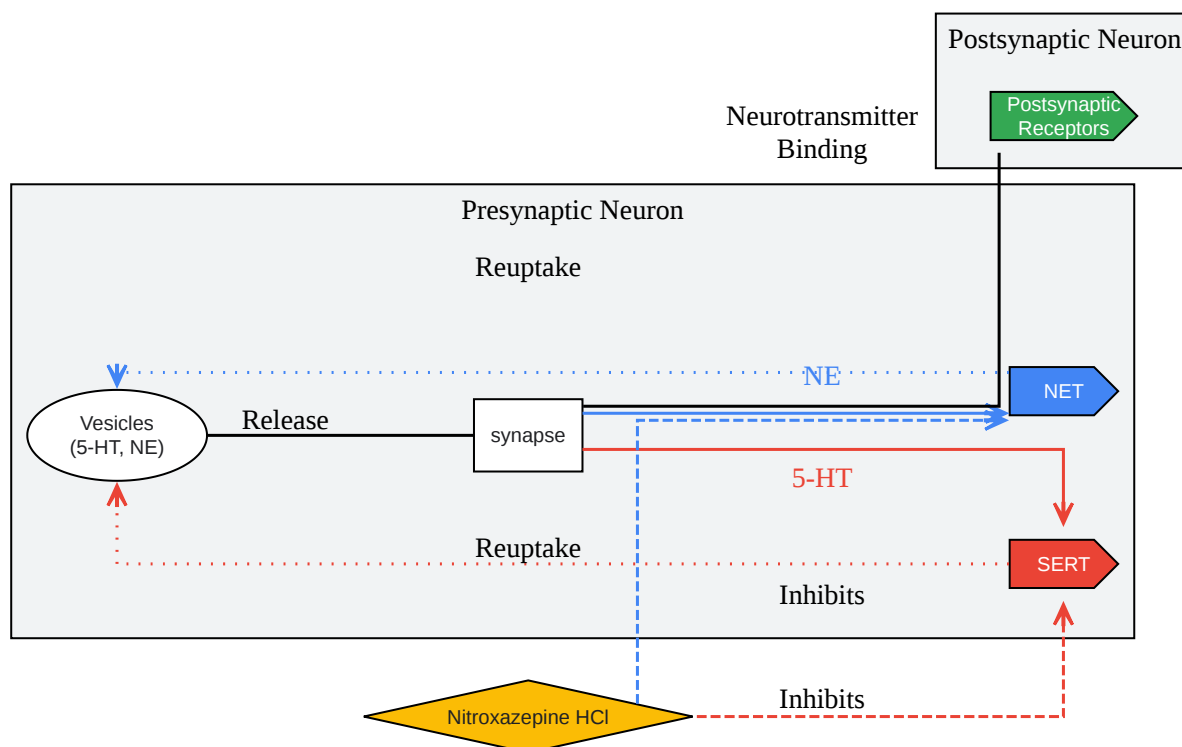
Note on IUPAC Nomenclature: While "10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1][2]oxazepin-11(10H)-one" is widely cited, another systematic name, "5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1][2]benzoxazepin-6-one," is also recognized, arising from different valid numbering schemes of the heterocyclic ring system.[5]

Mechanism of Action

Nitroxazepine hydrochloride exerts its therapeutic effects primarily by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][6] This inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][6] The sustained availability of 5-HT and NE is believed to be responsible for the antidepressant effects.

Like other tricyclic antidepressants, **Nitroxazepine hydrochloride** also demonstrates affinity for other receptors, including histaminergic, adrenergic, and muscarinic receptors.[1] Antagonism at these receptors is not central to its antidepressant efficacy but is associated with its side effect profile, such as sedation, dry mouth, and constipation.[1]

Below is a diagram illustrating the primary mechanism of action of **Nitroxazepine hydrochloride** at the neuronal synapse.



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Caption: Mechanism of **Nitroxazepine Hydrochloride** at the Synapse.

Experimental Protocols

Synthesis of Nitroxazepine Hydrochloride

While a detailed, step-by-step synthesis protocol from a primary literature source is not readily available in the public domain, the general synthesis of tricyclic antidepressants often involves multi-step chemical reactions. The synthesis of Nitroxazepine would likely follow a pathway involving the formation of the core dibenzoxazepine ring structure, followed by the addition of the dimethylaminopropyl side chain and subsequent nitration. The final step would involve the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent.

In Vitro Cytotoxicity Assay

An in vitro study investigated the effect of Nitroxazepine on the cytotoxicity of hydroxyurea (HU) in human chronic myeloid leukemia (CML) cells.[7]

- Cell Line: Human chronic myeloid leukemia (CML) cells from 16 cases.
- Treatment:
 - Hydroxyurea (HU) at a concentration of 100 μ M.
 - Nitroxazepine (Sintamil) at a concentration of 10 μ g/mL.
 - Combination of HU and Nitroxazepine.
- Exposure Time: 1 hour.
- Assay: Cytotoxicity was assessed by measuring the inhibition of [3 H-methyl]thymidine incorporation into the nucleic acids of the CML cells.
- Results: A 1-hour exposure to Nitroxazepine significantly enhanced the cytotoxicity of HU ($P < 0.001$), indicating a potentiation of the cytotoxic activity of HU in CML cells.[7]

Pharmacokinetic Analysis in Human Subjects

A pharmacokinetic study was conducted on 10 depressed patients to determine the plasma levels of Nitroxazepine and its metabolites.

- Subjects: 10 patients diagnosed with depression.
- Treatment Regimen: **Nitroxazepine hydrochloride** (Sintamil®) with a titrated dose from 75 mg to 225 mg over 6 weeks.
- Sample Collection: Blood samples were collected to measure plasma levels of Nitroxazepine and its metabolites (desmethyl, N-oxide, and carboxylic acid).
- Analytical Method: High-Performance Liquid Chromatography (HPLC).
- Efficacy Assessment: Reduction in Hamilton Rating Depression Scale (HDRS) scores.

Quantitative Data

The following tables summarize key quantitative data from published studies on **Nitroxazepine hydrochloride**.

Pharmacokinetic Parameters

Time Point	Daily Dose (mg)	Mean Plasma Nitroxazepine Level (ng/mL \pm SEM)
Day 1	75	47.0 \pm 7.3
Day 7	150	129.8 \pm 24.6

Data from a study in 10 depressed patients. The increase in plasma levels from day 1 to day 7 was statistically significant ($p < 0.01$).[\[8\]](#)

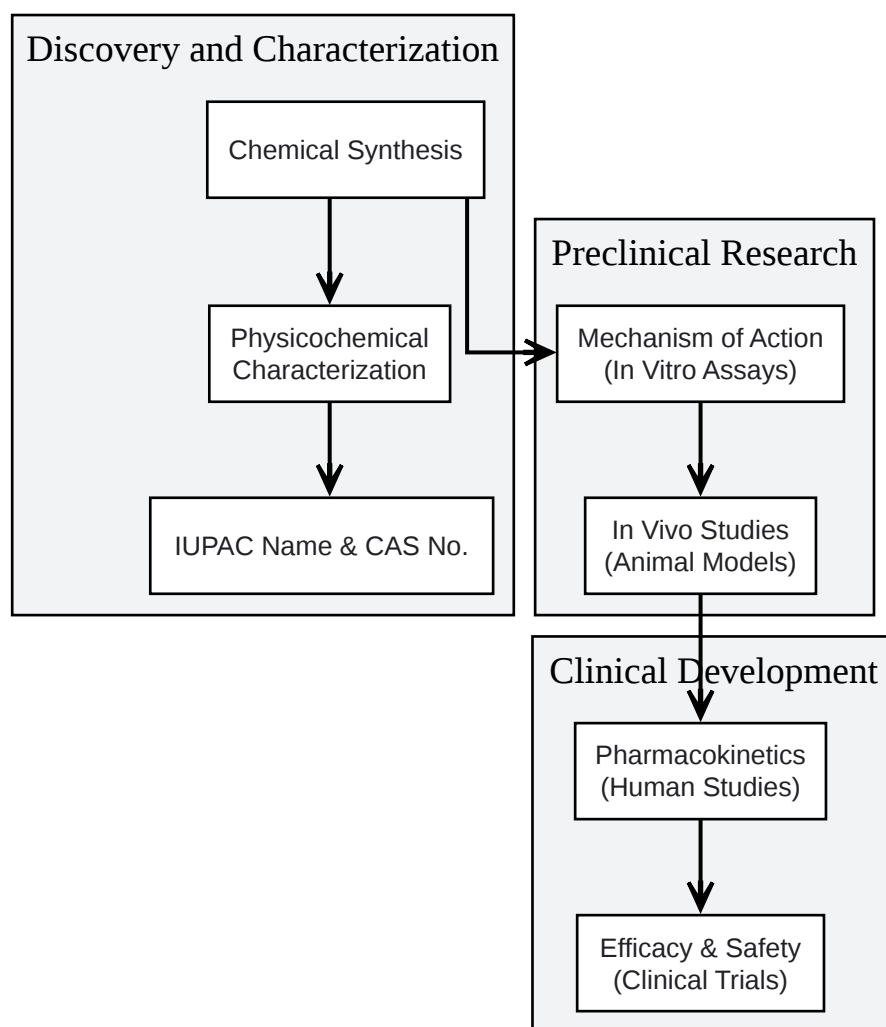
Therapeutic Plasma Levels and Clinical Response

Time Frame	Therapeutic Plasma Levels (Nitroxazepine + Desmethyl metabolite)	Outcome
Day 14 to 42	176.5 ng/mL to 251 ng/mL	Steady reduction in HDRS scores

This range was associated with a consistent antidepressant effect in the studied patient population.[\[8\]](#)

Logical Relationships and Experimental Workflow

The development and analysis of a pharmaceutical compound like **Nitroxazepine hydrochloride** follows a logical progression from its fundamental properties to its clinical application.



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Caption: General Workflow for Drug Development and Analysis.

Conclusion

Nitroxazepine hydrochloride is a tricyclic antidepressant with a well-established mechanism of action as a serotonin-norepinephrine reuptake inhibitor. This guide has provided key technical information, including its chemical identifiers, mechanism, experimental protocols, and available quantitative data. The provided information aims to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation and understanding of this compound.

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